3-(3-chloro-4-methoxyphenyl)-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea
Overview
Description
3-(3-chloro-4-methoxyphenyl)-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a urea functional group, which is bonded to two aromatic rings
Scientific Research Applications
3-(3-chloro-4-methoxyphenyl)-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Materials Science: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Industrial Applications: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Future Directions
Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. This could involve in vitro studies to determine its reactivity and stability, as well as in vivo studies to investigate its potential therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-methoxyphenyl)-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea typically involves the reaction of 3-chloro-4-methoxyaniline with 4-[(6-methylpyridazin-3-yl)oxy]phenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-4-methoxyphenyl)-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the original amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for halogenation and nitration, respectively.
Major Products
The major products formed from these reactions include nitro derivatives, halogenated compounds, and reduced amines.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-methoxyphenyl)-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-methoxyphenyl isocyanate
- 4-[(6-methylpyridazin-3-yl)oxy]phenyl isocyanate
- 3-chloro-4-methoxyphenyl urea
Uniqueness
3-(3-chloro-4-methoxyphenyl)-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3/c1-12-3-10-18(24-23-12)27-15-7-4-13(5-8-15)21-19(25)22-14-6-9-17(26-2)16(20)11-14/h3-11H,1-2H3,(H2,21,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDGPCXOBIQBPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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